Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
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Overview
Description
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl moiety, a pyrrolidine ring, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps, starting with the preparation of 4-iodobenzoyl chloride. This intermediate is synthesized by reacting 4-iodobenzoic acid with thionyl chloride in toluene under reflux conditions . The resulting 4-iodobenzoyl chloride is then reacted with a suitable pyrrolidine derivative in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require aqueous acid or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as radiopaque polymers for medical imaging.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonate group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoyl Chloride: A precursor in the synthesis of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate.
4-Fluorobenzoyl Chloride: Similar in structure but with a fluorine atom instead of iodine.
4-Bromobenzoyl Chloride: Contains a bromine atom, offering different reactivity and properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the iodinated benzoyl group enhances its potential for use in radiopaque materials, while the sulfonate group improves its solubility and reactivity in aqueous environments.
Properties
Molecular Formula |
C11H7INNaO7S |
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Molecular Weight |
447.14 g/mol |
IUPAC Name |
sodium;1-(4-iodobenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C11H8INO7S.Na/c12-7-3-1-6(2-4-7)11(16)20-13-9(14)5-8(10(13)15)21(17,18)19;/h1-4,8H,5H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
ADZSNNOAROHDRL-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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